4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine
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Overview
Description
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine typically involves multi-step organic reactions. One common route involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures . This forms intermediates that are further reacted to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis induction are of interest in cancer research.
Industrial Applications: It may be used in the development of new materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share structural similarities and have been investigated for their anticancer properties.
Uniqueness
4-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-2-amine is unique due to its specific structural features and the presence of the cyclopropyl group, which may enhance its binding affinity and selectivity for CDK2 compared to other similar compounds.
Properties
Molecular Formula |
C19H24N8 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H24N8/c1-2-20-19-22-6-5-17(23-19)25-9-11-26(12-10-25)18-16-13-15(14-3-4-14)24-27(16)8-7-21-18/h5-8,13-14H,2-4,9-12H2,1H3,(H,20,22,23) |
InChI Key |
JLYDGKFBRCMMLE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
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